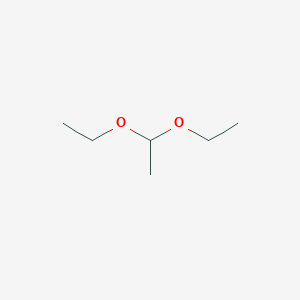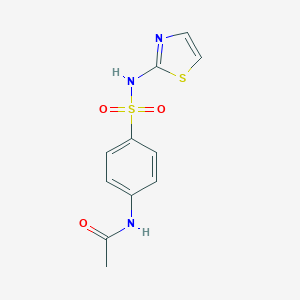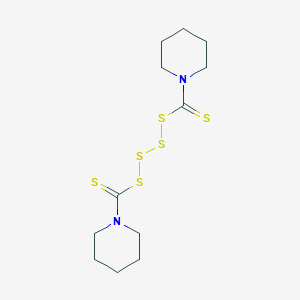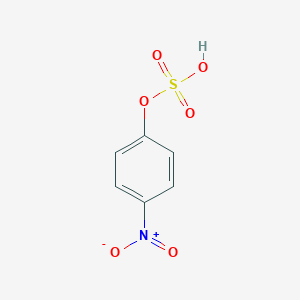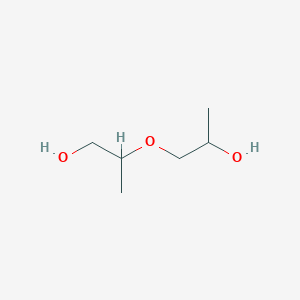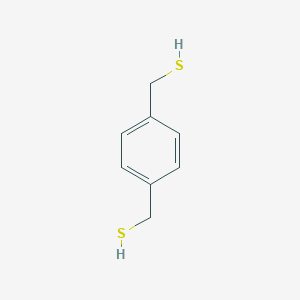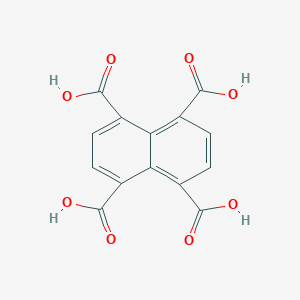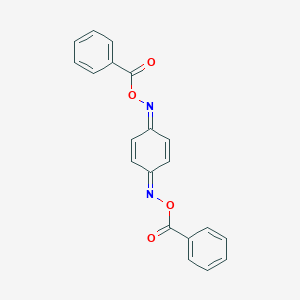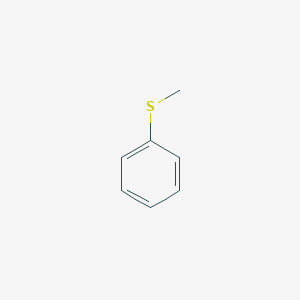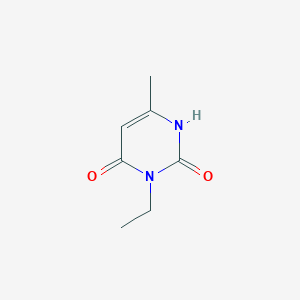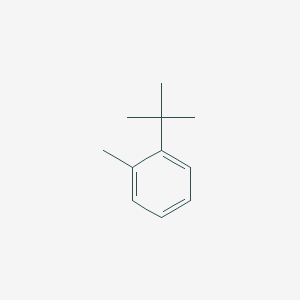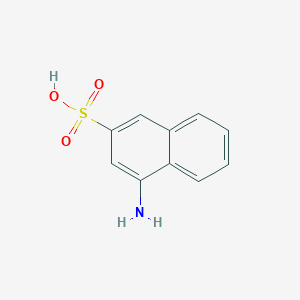
4-Aminonaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminonaphthalene-2-sulphonic acid (4-ANSA) is an organic compound that belongs to the class of naphthalene sulfonic acids. It is widely used in the chemical industry as a pH indicator, dye, and as a reagent in the synthesis of other organic compounds. 4-ANSA has also been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Aminonaphthalene-2-sulphonic acid is based on its ability to undergo reversible protonation and deprotonation reactions. The sulfonic acid group of 4-Aminonaphthalene-2-sulphonic acid can act as a proton donor or acceptor depending on the pH of the surrounding environment. This property makes it an excellent pH indicator and a useful tool for studying pH-dependent biological processes.
Biochemische Und Physiologische Effekte
4-Aminonaphthalene-2-sulphonic acid has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is non-carcinogenic and does not cause mutations in DNA. However, it should be handled with care as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Aminonaphthalene-2-sulphonic acid in lab experiments include its high sensitivity to pH changes, its low toxicity, and its ease of use. However, its limitations include its limited solubility in water and its susceptibility to photobleaching.
Zukünftige Richtungen
There are several future directions for the use of 4-Aminonaphthalene-2-sulphonic acid in scientific research. One potential application is in the development of new pH-sensitive imaging probes for use in live-cell imaging. Another potential application is in the development of new biosensors for the detection of pH changes in biological systems. Additionally, 4-Aminonaphthalene-2-sulphonic acid could be used as a tool for studying the pH-dependent mechanisms of drug action.
Synthesemethoden
The synthesis of 4-Aminonaphthalene-2-sulphonic acid involves the reaction of 2-naphthol with sulfuric acid and nitric acid to form 2-naphthol-6,8-disulfonic acid. This intermediate is then reduced with sodium sulfite to form 4-Aminonaphthalene-2-sulphonic acid. The yield of this process can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Aminonaphthalene-2-sulphonic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions and to monitor the pH changes in biological systems. It has also been used as a chromophore to study the binding of small molecules to proteins and to monitor enzyme activity.
Eigenschaften
CAS-Nummer |
134-54-3 |
|---|---|
Produktname |
4-Aminonaphthalene-2-sulphonic acid |
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-aminonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2,(H,12,13,14) |
InChI-Schlüssel |
HXXMONHYPKNZHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
Andere CAS-Nummern |
134-54-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)
